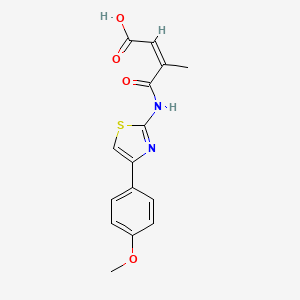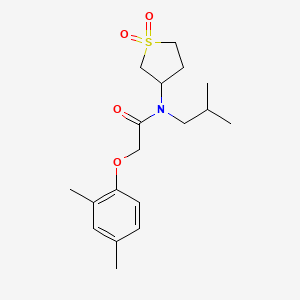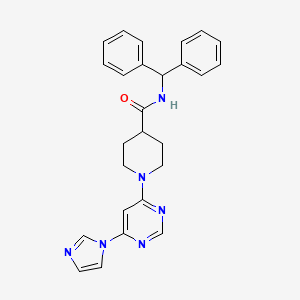![molecular formula C20H16N2O4S B2585893 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide CAS No. 10312-10-4](/img/structure/B2585893.png)
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[de]isoquinoline, which is a type of polycyclic aromatic hydrocarbon . The “1,3-dioxo” indicates the presence of two carbonyl (C=O) groups at the 1 and 3 positions of the benzo[de]isoquinoline structure . The “2-(ethyl)benzenesulfonamide” part suggests an ethyl group attached to a benzenesulfonamide group at the 2 position .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a polycyclic core . The benzo[de]isoquinoline core is likely to be planar due to aromaticity, and the dioxo groups could potentially form hydrogen bonds with suitable partners .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Photophysical Properties and Molecular Interactions
- A study on 1,8-naphthalimide derivatives (closely related compounds to the target chemical) discussed their aggregation-enhanced emission and solid-state emission properties. These compounds form nanoaggregates in aqueous-DMF solution and exhibit enhanced emission intensity based on the nature of benzoic acid derivatives. Their photophysical properties and the effect of π-π stacking and intermolecular interactions are explored in detail (Srivastava, Singh, & Mishra, 2016).
Structural Characteristics
- Research on the title compound, "Gliquidone", revealed its molecular structure, featuring intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains. This analysis provides insights into the molecular conformation and interactions of similar compounds (Gelbrich, Haddow, & Griesser, 2011).
Solubility in Supercritical Carbon Dioxide
- A study measured the solubilities of disperse azo dyes, which include similar chemical structures, in supercritical carbon dioxide. These findings are crucial for understanding the solubility behavior of related compounds in different environments (Hojjati, Yamini, Khajeh, Rouhani, & Gharanjig, 2008).
Application in Dyeing and Photopolymerization
- Naphthalimide dyes, which share structural similarities, have been used as polymerizable one-component visible light initiators. The study discussed their synthesis, photochemical mechanisms, and photopolymerization behavior, highlighting their potential in various industrial applications (Yang et al., 2018).
Antihyperglycemic Activity
- Isoindoline-1,3-dione analogues, bearing structural resemblance, were synthesized and screened for antihyperglycemic activity. Some synthesized compounds showed promising activity, suggesting potential therapeutic applications of related compounds (Eissa, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c21-27(25,26)15-9-7-13(8-10-15)11-12-22-19(23)16-5-1-3-14-4-2-6-17(18(14)16)20(22)24/h1-10H,11-12H2,(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKZZKCLSUFEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyl-5-(1,3-dimethylureidocarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2585813.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2585814.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2585817.png)


![(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2585822.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2585823.png)




